4-chloro-7-nitrobenzofurazan N-oxide
Description
4-Chloro-7-nitrobenzofurazan N-oxide (CAS: 10199-89-0) is a heterocyclic aromatic compound characterized by a fused benzofurazan ring system substituted with chlorine and nitro groups at the 4- and 7-positions, respectively, and an N-oxide functional group . This compound is nonfluorescent in its native state but reacts with nucleophiles such as amines, thiols, and phenols to form fluorescent derivatives, making it a versatile derivatizing agent in analytical chemistry . Its molecular weight is 199.55 g/mol, with solubility in polar aprotic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) . Applications include fluorescent labeling of amino acids, phospholipids, and pharmaceuticals, as well as use in spectrophotometric assays .
The N-oxide moiety enhances its electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions.
Properties
IUPAC Name |
7-chloro-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O4/c7-3-1-2-4(9(11)12)6-5(3)8-14-10(6)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHPFMNZNBKMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=[N+](ON=C2C(=C1)Cl)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710733 | |
| Record name | 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-46-9 | |
| Record name | 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
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Catalyst : Sodium perborate (NaBO₃·H₂O) or potassium persulfate (K₂S₂O₈) at 1–5 mol% relative to the substrate.
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Solvent : Acetic acid or aqueous ethanol, facilitating proton transfer and stabilizing intermediates.
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Temperature : 60–80°C, optimized to balance reaction rate and decomposition risks.
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Oxidant : 30% w/w H₂O₂, added dropwise to avoid exothermic runaway.
The mechanism proceeds via the formation of a peroxo intermediate, where the catalyst activates H₂O₂ to generate reactive oxygen species. These species abstract a proton from the oxadiazole nitrogen, followed by oxygen insertion to form the N-oxide.
Yield and Purity Considerations
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Typical Yield : 70–85% after recrystallization from ethanol/water mixtures.
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Byproducts : Trace amounts of over-oxidized species (e.g., nitro group reduction products) are mitigated by controlling H₂O₂ stoichiometry.
Alternative Oxidation Strategies for N-Oxide Synthesis
Peracid-Mediated Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes the benzofurazan nitrogen distal to the nitro group. This method avoids ring-opening side reactions but requires anhydrous conditions and exhibits lower scalability compared to H₂O₂-based approaches.
Electrochemical Oxidation
Recent advances in electrosynthesis demonstrate the feasibility of generating N-oxides via anodic oxidation in acetonitrile/water electrolytes. Using a platinum anode at 1.2 V (vs. Ag/AgCl), 4-chloro-7-nitrobenzofurazan undergoes single-electron oxidation, followed by oxygen incorporation from water. This method offers a greener profile but remains experimental, with yields ≤50%.
Comparative Analysis of Preparation Methods
Challenges in N-Oxide Synthesis and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
NBD-Cl undergoes nucleophilic substitution at the 4-position (chlorine) with various nucleophiles, forming fluorescent derivatives critical for bioanalytical applications:
Reaction with Phenoxide Anions
In the presence of crown ethers, NBD-Cl reacts with phenoxide anions derived from phenolic compounds (e.g., estriol, ethynylestradiol, guaiacol) to yield 4-aryloxy-7-nitrobenzofurazan derivatives (Table 1) .
| Product (Derivative) | Reactant Phenol | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 6c | Estriol | 60 | CH₂Cl₂, crown ether, 24h |
| 6d | Ethynylestradiol | 65 | CH₂Cl₂, crown ether, 24h |
| 7e | Phenol | 75 | CH₂Cl₂, TEA, reflux |
Key Observations :
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Products exhibit strong fluorescence upon reaction with amino acids, enabling bioanalytical applications .
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Hydrophobicity parameters (log P) for derivatives range from 1.2 to 3.8, determined by reverse-phase TLC .
Reactions with Amines
NBD-Cl reacts with primary and secondary amines to form stable, fluorescent adducts. Tertiary amines undergo Hofmann elimination or nucleophilic substitution, yielding NBD-tagged products .
General Procedure :
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Conditions : Acetonitrile, triethylamine (TEA), reflux under N₂.
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Yields : Typically >90% for primary amines (e.g., aniline, benzylamine).
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Mechanism : Chlorine displacement by amine nucleophiles forms 4-amino derivatives.
Example Reaction :
Applications :
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Fluorescent labeling of amino acids, peptides, and polyamines .
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Derivatization of pharmaceuticals (e.g., fluvoxamine, topiramate) for HPLC analysis .
Diels-Alder Reactions
NBD-Cl acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming functionalized naphthofurazans :
Key Example :
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Reactant : trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene).
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Product : Silyl enol ether-functionalized naphthofurazan.
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Regioselectivity : Favors normal electron-demand Diels-Alder (NEDDA) pathways.
Structural Confirmation :
Reactivity with Thiols
NBD-Cl reacts with thiols (-SH) under mild conditions, forming thioether derivatives. This reaction is pivotal for protein tagging and fluorescence assays :
Mechanism :
Applications :
HPLC Analysis of Pharmaceuticals :
| Analyte | Derivatization Conditions | LOD (ng/mL) |
|---|---|---|
| Fluvoxamine | pH 9.0, 60°C, 30 min | 2.5 |
| Topiramate | pH 8.5, 70°C, 20 min | 1.8 |
Advantages :
Unexpected Reactions with Tertiary Amines
NBD-Cl reacts with tertiary amines (e.g., tributylamine) via Meisenheimer complex intermediates, leading to alkyl group elimination or chain scission in polyamines :
Mechanistic Pathway :
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Formation of quaternary ammonium salt.
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Hofmann elimination or nucleophilic substitution.
Outcome :
Scientific Research Applications
Derivatization Agent in Chromatography
NBD-Cl is extensively used as a derivatization reagent for the analysis of amines and amino acids. Its ability to form highly fluorescent derivatives enhances the detection limits in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The derivatization process typically involves the reaction of NBD-Cl with primary or secondary amines, resulting in stable, fluorescent products that can be easily quantified.
Key Features:
- Fluorescence Enhancement: The derivatives exhibit strong fluorescence, making them suitable for sensitive detection methods.
- Stability: NBD-Cl derivatives are more stable to moisture compared to other reagents like dansyl chloride, facilitating their use in aqueous solutions .
Case Studies:
- A study demonstrated the application of NBD-Cl for the quantitative analysis of fluvoxamine in human serum using HPLC, achieving high sensitivity and precision .
- Another research highlighted its use in pre-column derivatization for amine analysis, showing significant improvements in detection limits .
Synthesis of Bioactive Compounds
NBD-Cl serves as a key intermediate in the synthesis of various bioactive compounds. It reacts through nucleophilic substitution with phenoxide anions to produce 4-aryloxy-7-nitrobenzofurazan derivatives, which have been shown to possess biological activity.
Biological Activities:
- Some derivatives exhibit antileukemic and immunosuppressive properties, indicating potential therapeutic applications .
- The compound has also been explored for its inhibitory effects on enzymes such as monoamine oxidase and adenosine triphosphatase (ATPase), making it relevant in pharmacological research .
Fluorescent Probes for Biological Imaging
NBD-Cl is recognized for its utility as a fluorescent probe in biological imaging. Its derivatives can be employed to label various biomolecules, facilitating the visualization of cellular components.
Applications:
- In recent studies, NBD-tagged polyamines were synthesized and used effectively for staining diatom algae and siliceous sponges, including fossilized samples. This application underscores its significance in ecological and paleontological research .
- The unexpected reactivity of NBD-Cl with tertiary amines opens avenues for creating libraries of NBD-tagged compounds for further biological studies .
Analytical Techniques Development
The application of NBD-Cl extends to the development of novel analytical techniques. Its use has been documented in various instrumental methods that enhance the specificity and sensitivity of analytical assays.
Instrumental Developments:
Mechanism of Action
The mechanism of action of 4-chloro-7-nitrobenzofurazan N-oxide involves its ability to react with amines and thiol compounds, forming highly fluorescent derivatives. This reaction is highly sensitive and specific, making it useful for detecting and quantifying these compounds in various samples .
Comparison with Similar Compounds
4-Aryloxy Derivatives
Replacing the chlorine atom with aryloxy groups (e.g., phenoxy, estradiol-derived substituents) significantly alters hydrophobicity and reactivity. For example:
- 4-Phenoxy-7-nitrobenzofurazan: Synthesized via SNAr using phenoxide anions and crown ether catalysts, these derivatives exhibit increased hydrophobicity, as demonstrated by reverse-phase thin-layer chromatography (RPTLC) studies .
Thioether Derivatives
- 7-Nitro-4-(phenylthio)benzofurazan: This compound generates reactive oxygen species (ROS), including superoxide (O2•−) and hydrogen peroxide (H2O2), via redox cycling. Ag/AgCl), making it a potent ROS generator compared to NBD-Cl, which lacks significant redox activity .
Amino and Hydrazino Derivatives
- N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH): Acts as a fluorogenic substrate for peroxidase-like DNAzymes, producing intense fluorescence upon oxidation. Its reactivity with hemin-G-quadruplex complexes enables applications in biosensing, contrasting with NBD-Cl’s primary use in amine derivatization .
- Crown Ether-Functionalized Derivatives : Derivatives synthesized with benzo-18-crown-6 ether exhibit enhanced metal ion-binding capabilities, enabling selective detection of alkali metals in analytical workflows .
Fluorescence and Spectroscopic Properties
- NBD-Aniline (3a) : Exhibits strong fluorescence at 540 nm upon excitation at 470 nm, making it superior to NBD-Cl for applications requiring high sensitivity .
- Adamantylamine Derivatives : These derivatives show blue-shifted emission spectra (λem = 520 nm) compared to glycine-based analogs, attributed to steric effects of the adamantyl group .
ROS Generation
Thioether derivatives like 7-nitro-4-(hexylthio)benzofurazan (NBDHEX) outperform NBD-Cl in ROS production, with applications in anticancer therapies targeting oxidative stress pathways .
Enzyme Activity Probes
Chromatographic Behavior
4-Aryloxy derivatives exhibit logP values ranging from 2.1 to 4.5, compared to NBD-Cl’s logP of 1.8, influencing their retention times in reverse-phase HPLC .
Q & A
Q. What are the optimal conditions for using 4-chloro-7-nitrobenzofurazan N-oxide (NBD-Cl) as a derivatization agent in analytical chemistry?
NBD-Cl reacts with nucleophilic groups (e.g., amines, thiols) under specific conditions. For fluorescence derivatization, borate buffer (pH 8.5) at 65°C for 45 minutes yields maximum fluorescence intensity, as validated in assays for drugs like alogliptin and linagliptin . Heating time and reagent concentration must be optimized to avoid signal saturation or side reactions.
Q. How does NBD-Cl function as a fluorogenic probe in biological matrices?
NBD-Cl reacts with primary amines (e.g., amino groups in drugs or biomarkers) to form stable, fluorescent adducts. For example, in human plasma, derivatization with NBD-Cl enables detection of alogliptin at concentrations as low as 0.29 ng/mL using excitation/emission wavelengths of 470/527 nm . Pre-column derivatization in HPLC methods enhances sensitivity by 10–100× compared to UV detection .
Q. What spectroscopic techniques are used to characterize NBD-Cl and its derivatives?
UV-Vis spectroscopy (λmax ~470 nm) and fluorescence spectroscopy (emission ~530 nm) are standard. DFT calculations (e.g., B3LYP/6-31G(d)) model electronic transitions and predict vibrational/UV spectra, aiding in structural validation . Reverse-phase TLC and NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) confirm substitution patterns in derivatives .
Advanced Research Questions
Q. What conflicting evidence exists regarding NBD-Cl’s cytotoxicity and redox activity?
NBD-Cl generates reactive oxygen species (ROS) via partial reduction, contributing to oxidative stress in tumor cells . However, its glutathione conjugate (via GST-mediated reactions) may inhibit protein interactions, complicating toxicity mechanisms . Electrochemical studies (cyclic voltammetry) reveal redox potentials near −0.5 V (vs. Ag/AgCl), suggesting O2 reduction to superoxide .
Q. How do computational models resolve contradictions in NBD-Cl’s electrophilic reactivity?
DFT analyses identify C-6 as a highly electrophilic site (vs. C-4), enabling nucleophilic attacks by thiols or amines. This dual reactivity complicates protein labeling but explains its utility in derivatizing diverse biomolecules . Quantum mechanical calculations (Gaussian09) predict charge distribution and transition states for substitution reactions .
Q. What methodological challenges arise in quantifying ROS generated by NBD-Cl in cellular systems?
ROS detection requires scavengers (e.g., SOD, catalase) and controls to distinguish superoxide (O2<sup>•−</sup>) from H2O2. Fluorescence assays using NBD-Cl derivatives (e.g., 7-nitro-4-(phenylthio)benzofurazan) must account for auto-oxidation artifacts and pH-dependent quenching . Rescue experiments with antioxidants (e.g., NAC) validate ROS-specific cytotoxicity via ANOVA (P < 0.0001) .
Q. How do structural modifications of NBD-Cl influence mutagenicity?
Aromatic N-oxide substructures (e.g., benzooxadiazole 1-oxide) correlate with DNA-reactive mutagenicity in Ames tests. SAR fingerprint analysis downgrades general N-oxide alerts but retains subclasses (e.g., quindioxin derivatives) as high-risk mutagenic motifs . Computational (Q)SAR models (Leadscope) prioritize substituents minimizing electrophilicity to reduce genotoxicity .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
